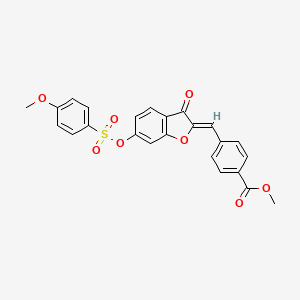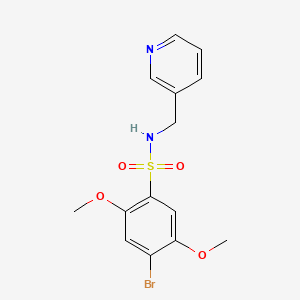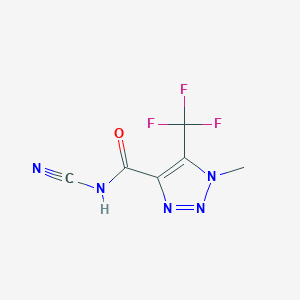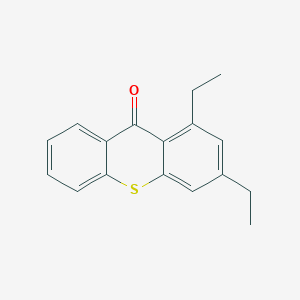
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide is an organic compound that features both furan and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carbaldehyde and 2-methoxypyrimidine-5-amine.
Formation of the Acrylamide: The key step involves the formation of the acrylamide linkage through a condensation reaction. This can be achieved by reacting the furan-2-carbaldehyde with the 2-methoxypyrimidine-5-amine in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors, modulating their activity. The furan and pyrimidine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-methoxypyridin-5-yl)acrylamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(E)-3-(furan-2-yl)-N-(2-methoxyphenyl)acrylamide: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)acrylamide is unique due to the presence of both furan and pyrimidine rings, which can confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-methoxypyrimidin-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-17-12-13-7-9(8-14-12)15-11(16)5-4-10-3-2-6-18-10/h2-8H,1H3,(H,15,16)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHFRZCQCHDDJZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[8-(4-ethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2671741.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2671742.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxypropanamide](/img/structure/B2671745.png)
![5-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671747.png)


![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/new.no-structure.jpg)
![4-{6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B2671753.png)
![1-(4-Methylphenyl)-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]pyrrolidin-2-one](/img/structure/B2671756.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2671760.png)
![N-(2,3-dichlorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2671762.png)
![[(2-methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
